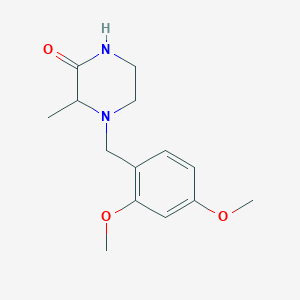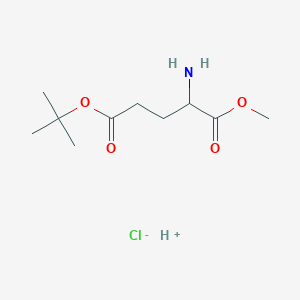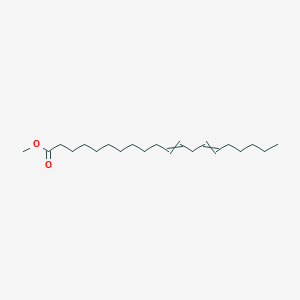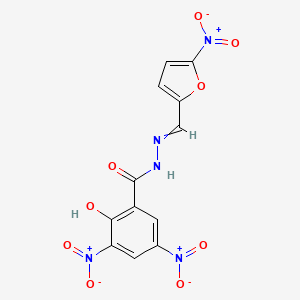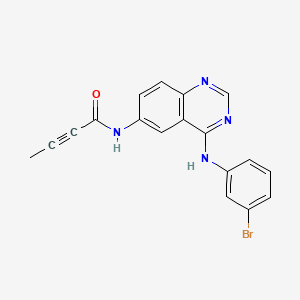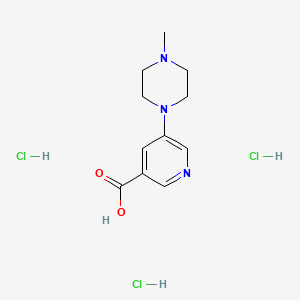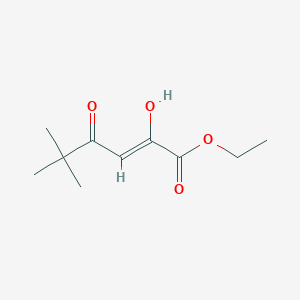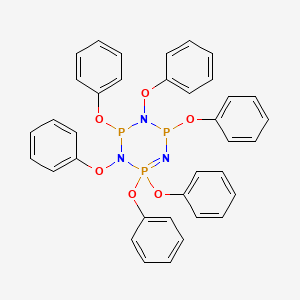
Hexaphenoxycyclotriphosphazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexaphenoxycyclotriphosphazene is a complex organophosphorus compound It is known for its unique structure, which includes a triazatriphosphorine ring substituted with six phenoxy groups
Méthodes De Préparation
The synthesis of Hexaphenoxycyclotriphosphazene typically involves the reaction of hexachlorocyclotriphosphazene with phenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by phenoxy groups. The reaction conditions often include the use of solvents such as toluene and elevated temperatures to facilitate the substitution process .
Analyse Des Réactions Chimiques
Hexaphenoxycyclotriphosphazene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the triazatriphosphorine ring into different phosphine derivatives.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Applications De Recherche Scientifique
Hexaphenoxycyclotriphosphazene has several scientific research applications:
Materials Science: It is used in the development of flame retardant materials due to its thermal stability and ability to form protective char layers.
Chemistry: The compound serves as a precursor for the synthesis of other organophosphorus compounds.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
Mécanisme D'action
The mechanism of action of Hexaphenoxycyclotriphosphazene involves its ability to interact with various molecular targets. The phenoxy groups can engage in hydrogen bonding and π-π interactions, while the triazatriphosphorine ring can coordinate with metal ions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparaison Avec Des Composés Similaires
Hexaphenoxycyclotriphosphazene can be compared with other similar compounds such as hexachlorocyclotriphosphazene and this compound. While hexachlorocyclotriphosphazene is more reactive due to the presence of chlorine atoms, this compound shares similar stability and applications. The unique aspect of this compound lies in its specific substitution pattern and the resulting properties .
Propriétés
IUPAC Name |
1,2,2,4,5,6-hexaphenoxy-1,3,5-triaza-2λ5,4,6-triphosphacyclohex-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30N3O6P3/c1-7-19-31(20-8-1)40-38-46(42-33-23-11-3-12-24-33)37-48(44-35-27-15-5-16-28-35,45-36-29-17-6-18-30-36)39(41-32-21-9-2-10-22-32)47(38)43-34-25-13-4-14-26-34/h1-30H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMMPRLEJHSVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)ON2P(N=P(N(P2OC3=CC=CC=C3)OC4=CC=CC=C4)(OC5=CC=CC=C5)OC6=CC=CC=C6)OC7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30N3O6P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[5-amino-1-(4-methoxyphenyl)-3-methylpyrazol-4-yl]-5-fluoro-3-hydroxy-1H-indol-2-one](/img/structure/B8007998.png)
![3-[5-amino-1-(4-methoxyphenyl)-3-methylpyrazol-4-yl]-3-hydroxy-1H-indol-2-one](/img/structure/B8008003.png)
![3-Hydroxy-5-[2-(trifluoromethyl)phenyl]cyclohex-2-en-1-one](/img/structure/B8008019.png)


